An In-Depth Technical Guide to 4,6-dichloro-2-(trifluoromethyl)quinoline (CAS Number: 18706-33-7)
An In-Depth Technical Guide to 4,6-dichloro-2-(trifluoromethyl)quinoline (CAS Number: 18706-33-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-dichloro-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical transformations, explores its characteristic reactivity, and discusses its potential applications, particularly in the realm of drug discovery. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and utilization of complex heterocyclic building blocks.
Introduction
Quinoline scaffolds are a cornerstone in the development of therapeutic agents, with a rich history of applications in antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1] The introduction of a trifluoromethyl group (-CF3) into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the reactivity imparted by chlorine substituents, the 4,6-dichloro-2-(trifluoromethyl)quinoline core emerges as a versatile and highly valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide aims to provide a detailed technical understanding of this compound, from its synthesis to its potential uses.
Physicochemical and Safety Data
A thorough understanding of the physical and safety characteristics of a compound is paramount for its proper handling, storage, and use in a laboratory setting.
Physical and Chemical Properties
The key physicochemical properties of 4,6-dichloro-2-(trifluoromethyl)quinoline are summarized in the table below. This data has been aggregated from various chemical databases and should be considered as reference values.[2][3]
| Property | Value | Source |
| CAS Number | 18706-33-7 | [2][3] |
| Molecular Formula | C₁₀H₄Cl₂F₃N | [3] |
| Molecular Weight | 266.05 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 104-107 °C | [2] |
| Boiling Point | 262.9 ± 35.0 °C (Predicted) | [2] |
| Density | 1.527 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -2.02 ± 0.50 (Predicted) | [2] |
| LogP | 4.4 (Predicted) | [3] |
| InChI | InChI=1S/C10H4Cl2F3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | [3] |
| SMILES | C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Cl | [3] |
Safety and Handling
4,6-dichloro-2-(trifluoromethyl)quinoline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3]
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Mechanism
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4,6-dichloro-2-(trifluoromethyl)quinoline.
Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-6-chloro-2-(trifluoromethyl)quinoline
The Conrad-Limpach synthesis is a classic method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[4][5][6] In this proposed first step, 4-chloroaniline is reacted with ethyl trifluoroacetoacetate.
Reaction Mechanism:
The reaction proceeds through two key stages:
-
Formation of an Enamine Intermediate: At lower temperatures, the aniline undergoes a condensation reaction with the keto group of the β-ketoester to form a stable enamine intermediate.
-
Thermal Cyclization: At high temperatures (typically >250 °C), the enamine undergoes an intramolecular cyclization, followed by the elimination of ethanol, to yield the 4-hydroxyquinoline. The high temperature is necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the cyclization step.[7]
Caption: General scheme for nucleophilic aromatic substitution at the 4-position.
Potential Nucleophiles:
-
Amines: Reaction with primary or secondary amines can be used to introduce diverse amino functionalities.
-
Alcohols/Phenols: Alkoxy or aryloxy groups can be introduced via reaction with the corresponding alkoxides or phenoxides.
-
Thiols: Thioether linkages can be formed by reaction with thiols.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms also serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with a boronic acid or ester. This is a powerful method for introducing aryl or vinyl substituents.
-
Buchwald-Hartwig Amination: This is a highly versatile method for the formation of C-N bonds, coupling the chloroquinoline with a wide range of amines. [8]* Heck and Sonogashira Couplings: These reactions can be used to introduce alkenyl and alkynyl groups, respectively.
The differential reactivity of the two chlorine atoms may allow for selective or sequential cross-coupling reactions, further enhancing the synthetic utility of this building block.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, and the incorporation of a trifluoromethyl group often enhances biological activity. [1]While specific biological data for 4,6-dichloro-2-(trifluoromethyl)quinoline is limited in the public domain, its structural motifs are present in compounds with a range of biological activities.
-
Antimalarial Agents: Chloroquine and mefloquine are classic examples of quinoline-based antimalarial drugs. The 4-chloroquinoline moiety is a key pharmacophore in many of these compounds. The introduction of a trifluoromethyl group has also been explored in the development of new antimalarial agents. [9]* Anticancer Agents: Many kinase inhibitors used in cancer therapy contain a quinoline core. The dichloro and trifluoromethyl substitution pattern of 4,6-dichloro-2-(trifluoromethyl)quinoline makes it an attractive starting point for the synthesis of novel kinase inhibitors and other potential anticancer compounds. [10]* Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its investigation in a wide array of other therapeutic areas, including anti-inflammatory, antibacterial, and antiviral drug discovery. [1]
Conclusion
4,6-dichloro-2-(trifluoromethyl)quinoline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed through a two-step sequence involving a Conrad-Limpach reaction and subsequent chlorination. The differential reactivity of its two chlorine atoms allows for a range of selective functionalization reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-couplings. The presence of the trifluoromethylated quinoline core suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate its use in further research and development.
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